

Application Note: High-Throughput Screening of T-Cell Proliferation Using DPLG3

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Compound of Interest

Compound Name: DPLG3
Cat. No.: B12385057

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for assessing the inhibitory effect of **DPLG3**, a selective immunoproteasome subunit $\beta 5i$ inhibitor, on T-cell proliferation.

Introduction

T-cell proliferation is a hallmark of the adaptive immune response and a critical process in various physiological and pathological conditions, including infectious diseases, autoimmunity, and cancer. The immunoproteasome is a specialized form of the proteasome predominantly expressed in immune cells, playing a crucial role in processing antigens for presentation and in regulating immune cell function.[1][2][3] **DPLG3** is a potent and highly selective noncovalent inhibitor of the immunoproteasome chymotryptic subunit $\beta 5i$, demonstrating significant potential in modulating T-cell responses.[4][5][6] This application note details a robust flow cytometry-based assay using carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation and evaluate the dose-dependent inhibitory effects of **DPLG3**.

Principle of the Assay

The CFSE T-cell proliferation assay is a widely used method to track cell division.[7][8][9][10][11] CFSE is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each successive generation. This allows for the quantitative analysis of cell proliferation by flow cytometry, where distinct peaks represent subsequent generations of divided cells.[12]

Materials and Reagents

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
- RPMI 1640 Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- L-Glutamine
- Phosphate Buffered Saline (PBS)
- Carboxyfluorescein succinimidyl ester (CFSE)
- **DPLG3** (or other test compounds)
- Anti-CD3 Antibody (plate-bound)
- Anti-CD28 Antibody (soluble)
- Human CD4 and CD8 antibodies conjugated to a fluorophore (e.g., APC, PE)
- 96-well U-bottom culture plates
- Flow cytometer

Experimental Protocols

Isolation of Human T-Cells from PBMCs

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Enrich for T-cells from the PBMC population using a negative selection kit (e.g., RosetteSep™ Human T Cell Enrichment Cocktail) according to the manufacturer's protocol.
- Assess the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies. Purity should be >95%.
- Resuspend the purified T-cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

CFSE Labeling of T-Cells

- Adjust the T-cell concentration to 1×10^7 cells/mL in pre-warmed PBS.
- Prepare a 5 μ M working solution of CFSE in PBS.
- Add an equal volume of the 5 μ M CFSE solution to the cell suspension (final concentration 2.5 μ M).
- Incubate for 10 minutes at 37°C, protected from light.
- Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium.
- Wash the cells twice with complete RPMI 1640 medium to remove any unbound dye.
- Resuspend the CFSE-labeled T-cells in complete RPMI 1640 medium at a concentration of 1×10^6 cells/mL.

T-Cell Proliferation Assay with DPLG3

- Coat a 96-well U-bottom plate with anti-CD3 antibody (e.g., 1 μ g/mL in PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
- Prepare serial dilutions of **DPLG3** in complete RPMI 1640 medium.

- Add 100 μL of the CFSE-labeled T-cell suspension (1×10^5 cells) to each well of the anti-CD3 coated plate.
- Add 50 μL of the **DPLG3** dilutions to the respective wells. For control wells, add 50 μL of medium with vehicle (e.g., DMSO).
- Add 50 μL of soluble anti-CD28 antibody (e.g., 2 $\mu\text{g}/\text{mL}$ final concentration) to all wells except for the unstimulated control.
- Set up the following controls:
 - Unstimulated Control: CFSE-labeled cells in a non-coated well without anti-CD3/CD28 stimulation.
 - Stimulated Control: CFSE-labeled cells in an anti-CD3 coated well with anti-CD28 stimulation and vehicle.
- Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

Flow Cytometry Analysis

- After incubation, harvest the cells from each well.
- Stain the cells with fluorescently labeled anti-CD4 and anti-CD8 antibodies for 30 minutes at 4°C, protected from light.
- Wash the cells with PBS containing 2% FBS.
- Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Acquire the samples on a flow cytometer. Collect at least 10,000-50,000 events in the lymphocyte gate.
- Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on CD4+ and CD8+ T-cell populations and visualize CFSE fluorescence on a histogram.

Data Presentation

The inhibitory effect of **DPLG3** on T-cell proliferation can be quantified by analyzing the percentage of divided cells or the proliferation index. The following tables summarize the concentration-dependent inhibition of CD4+ and CD8+ T-cell proliferation by **DPLG3**, as demonstrated in preclinical studies.[5]

Table 1: Effect of **DPLG3** on CD4+ T-Cell Proliferation

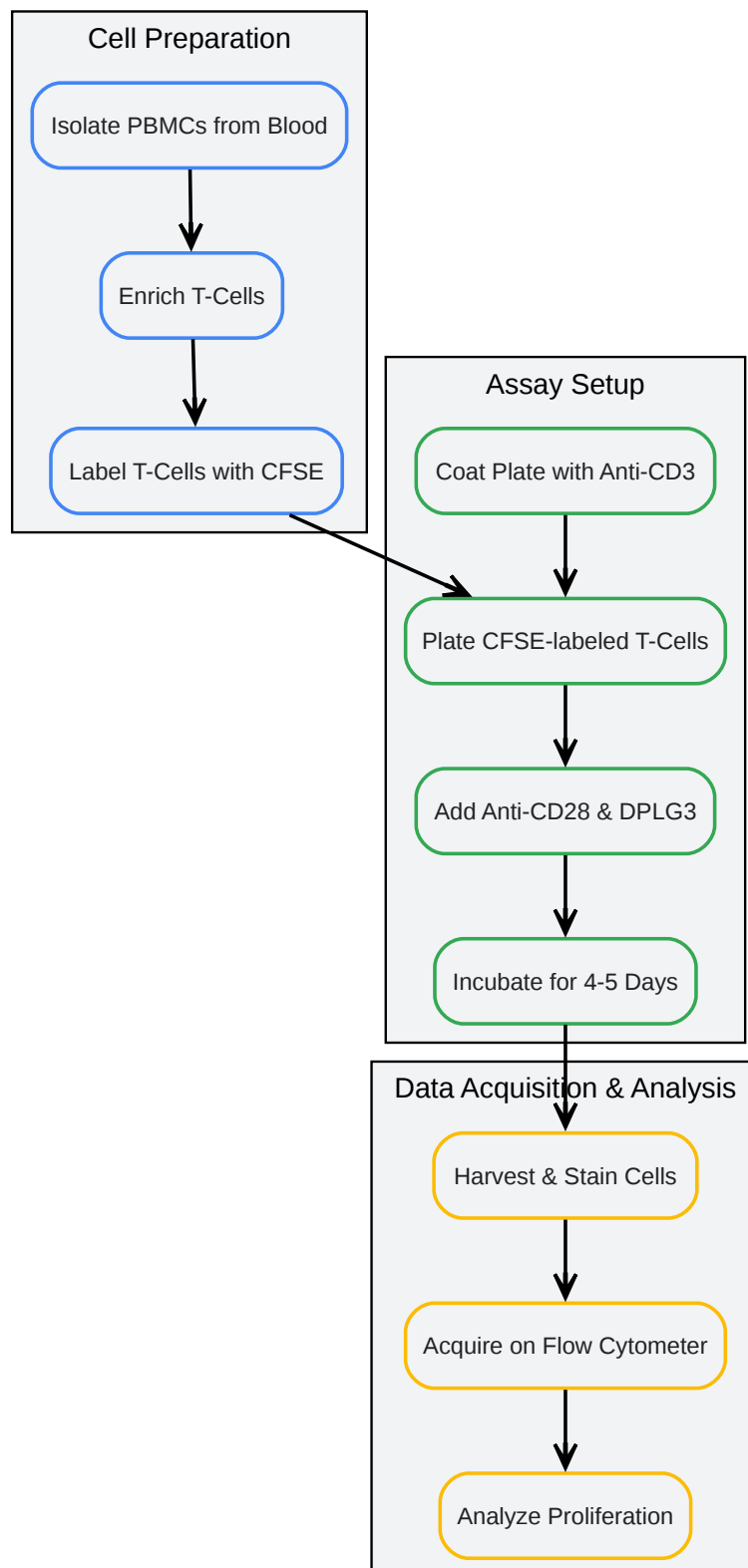
DPLG3 Concentration (μM)	Proliferation (% of Control)
0	100
0.1	85
0.5	55
1	30
5	10

Table 2: Effect of **DPLG3** on CD8+ T-Cell Proliferation

DPLG3 Concentration (μM)	Proliferation (% of Control)
0	100
0.1	80
0.5	50
1	25
5	5

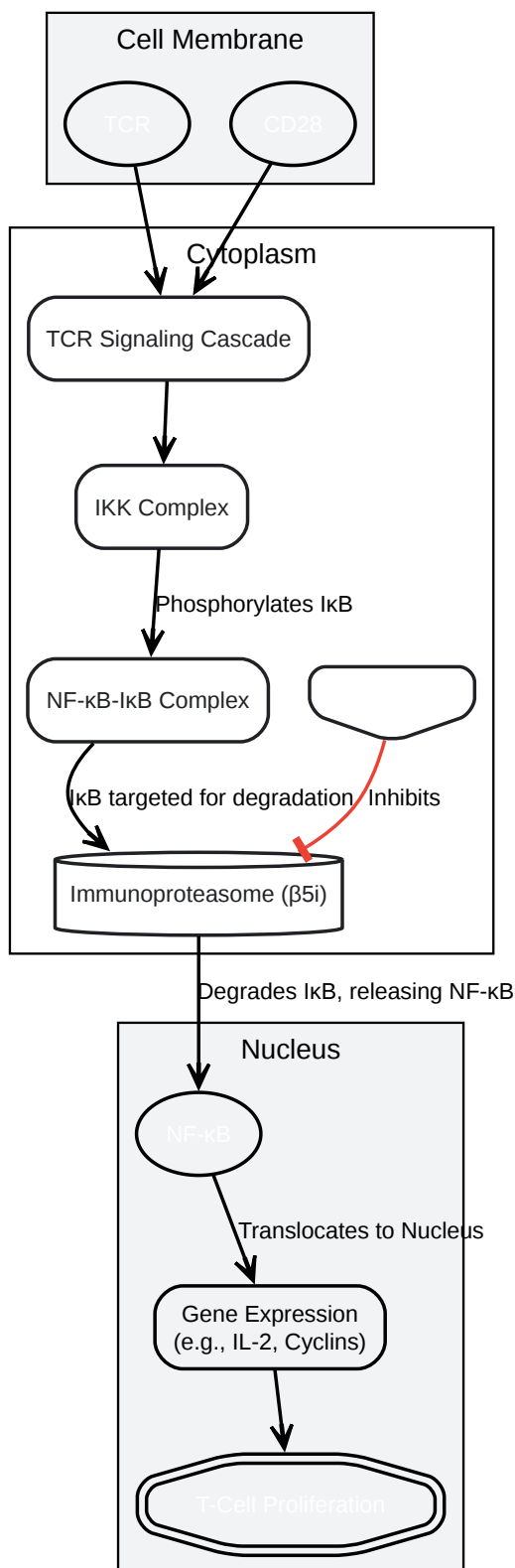
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by **DPLG3** and the experimental workflow of the T-cell proliferation assay.



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Figure 1. Experimental workflow for the T-cell proliferation assay.



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Figure 2. Proposed **DPLG3** signaling pathway in T-cells.

Conclusion

The CFSE-based T-cell proliferation assay is a reliable and quantitative method for evaluating the immunomodulatory effects of compounds like **DPLG3**. By selectively inhibiting the $\beta 5i$ subunit of the immunoproteasome, **DPLG3** effectively suppresses the proliferation of both CD4+ and CD8+ T-cells in a dose-dependent manner. This inhibitory action is likely mediated through the disruption of the NF- κ B signaling pathway, a key regulator of T-cell activation and proliferation.[6] These findings highlight the potential of **DPLG3** as a therapeutic agent for T-cell-mediated inflammatory and autoimmune diseases.

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